molecular formula C8H5BrN2 B097392 3-Bromo-1,5-naphthyridine CAS No. 17965-71-8

3-Bromo-1,5-naphthyridine

Cat. No.: B097392
CAS No.: 17965-71-8
M. Wt: 209.04 g/mol
InChI Key: DQTDPFYKQAQVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are bicyclic structures consisting of two fused pyridine rings. The bromine atom at the third position of the naphthyridine ring system makes this compound particularly interesting for various chemical reactions and applications. This compound is significant in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

3-Bromo-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in the formation of metal complexes and cross-coupling reactions . This compound interacts with various enzymes and proteins, often acting as a ligand that binds to metal ions. For instance, it can form complexes with palladium, which are used in Suzuki cross-coupling reactions to create derivatives of 1,5-naphthyridine . These interactions are crucial for the synthesis of biologically active molecules and the study of enzyme mechanisms.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to metal ions and form stable complexes . These complexes can inhibit or activate enzymes by altering their conformation or catalytic activity. Furthermore, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes. The compound’s bromine atom plays a crucial role in these interactions, enhancing its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can be observed over several days or weeks.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors . This compound can influence the levels of various metabolites by modulating enzyme activity and altering metabolic flux. For example, this compound may inhibit certain dehydrogenases, leading to changes in the levels of key metabolic intermediates. These effects can have downstream consequences on cellular energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. For instance, this compound may be transported into the nucleus by nuclear transport proteins, allowing it to interact with DNA and RNA.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,5-naphthyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Cross-Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.

    Reduction Reactions: The bromine atom can be reduced to form 1,5-naphthyridine using reducing agents like zinc or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

    Reduction: Zinc dust or sodium borohydride in ethanol or methanol.

Major Products:

    Substitution: Formation of 3-alkoxy-1,5-naphthyridines or 3-amino-1,5-naphthyridines.

    Cross-Coupling: Formation of 3-aryl-1,5-naphthyridines or 3-alkyl-1,5-naphthyridines.

    Reduction: Formation of 1,5-naphthyridine.

Scientific Research Applications

3-Bromo-1,5-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

    1,5-Naphthyridine: The parent compound without the bromine substitution.

    3-Chloro-1,5-naphthyridine: Similar structure with a chlorine atom instead of bromine.

    3-Iodo-1,5-naphthyridine: Similar structure with an iodine atom instead of bromine.

Comparison:

    Reactivity: The bromine atom in 3-Bromo-1,5-naphthyridine makes it more reactive in nucleophilic substitution and cross-coupling reactions compared to its chloro and iodo analogs.

    Biological Activity: The presence of bromine can enhance the compound’s lipophilicity and ability to interact with biological targets, potentially leading to different biological activities compared to its analogs.

    Synthetic Utility: this compound is often preferred in synthetic applications due to the balance between reactivity and stability provided by the bromine atom.

Properties

IUPAC Name

3-bromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTDPFYKQAQVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512182
Record name 3-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-71-8
Record name 3-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of 1,5-naphthyridine (C-1) (50.0 g, 384 mmol, 1.0 eq) and sodium acetate (62.9 g, 768 mmol, 2.0 eq) in acetic acid (300 mL) at 80° C., a solution of bromine (67.5 g, 422 mmol, 1.1 eq) in acetic acid (80 mL) was added dropwise while keeping the reaction temperature at 80° C. to 90° C. After stirring for 2 h at 80° C., the reaction was complete based on TLC analysis. The resulting mixture was cooled to RT and then filtered. The filtrate was concentrated in vacuo and the residue was purified by flash column chromatography on silica gel (0-30% ethyl acetate-petroether) to afford the desired product 3-bromo-1,5-naphthyridine (C-2) (36.5 g, 45% yield) as a pale yellow solid. 1H NMR (300 MHz, CDCl3-d6) δ: 8.97 (m, 2H), 8.57 (s, 1H), 8.37 (d, J=8.4 Hz, 1H), 7.65 (m, 1H); ESI-MS m/z: 208.96 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1,5-naphthyridine
Reactant of Route 3
3-Bromo-1,5-naphthyridine
Reactant of Route 4
3-Bromo-1,5-naphthyridine
Reactant of Route 5
3-Bromo-1,5-naphthyridine
Reactant of Route 6
3-Bromo-1,5-naphthyridine
Customer
Q & A

Q1: What is the main reaction 3-bromo-1,5-naphthyridine undergoes with potassium amide in liquid ammonia?

A1: The research paper focuses on the reactivity of this compound with potassium amide (KNH2) in liquid ammonia. While the abstract doesn't specify the exact reaction products, it suggests that the reaction leads to ring transformations. [] This type of reaction is common for halogenated heterocycles in the presence of strong bases like potassium amide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.